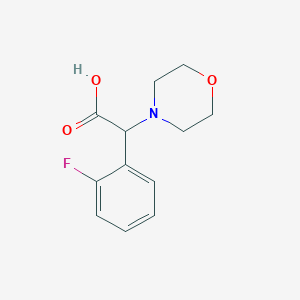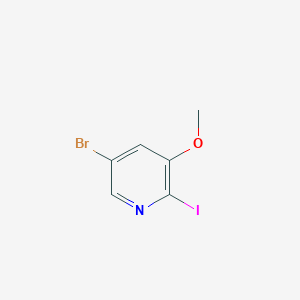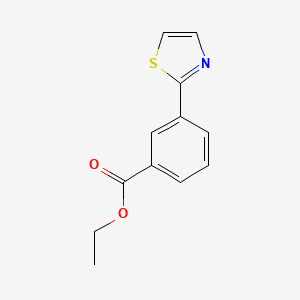
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid" is a chemical entity that features a fluorophenyl group and a morpholine moiety. The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties, potentially useful in various applications such as pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related fluorophenyl-morpholine compounds has been reported in the literature. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved through amination and cyclization of 2-bromo-1-(2-fluorophenyl)-1-propanone in a nonproton polar solvent, followed by acidification, yielding an 82.7% yield . This method demonstrates the feasibility of synthesizing fluorophenyl-morpholine derivatives through a divergent synthetic approach with mild reaction conditions and high efficiency.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by NMR, IR, and Mass spectral studies, and its crystal structure was determined by single-crystal X-ray diffraction, indicating that it belongs to the monoclinic system . These techniques are essential for confirming the identity and purity of such compounds.
Chemical Reactions Analysis
The stability and reactivity of morpholine derivatives under various conditions have been studied. The force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate showed that the compound was stable under laboratory conditions, acid, alkali, and temperature (60°C) but was susceptible to degradation under the influence of H2O2 and UV radiation . This information is crucial for understanding the chemical stability of morpholine derivatives and for developing suitable storage and handling protocols.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl-morpholine derivatives are influenced by their functional groups. For instance, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, although not a direct analog, demonstrates good stability in both acidic and basic solutions and can be analyzed using reversed-phase HPLC due to its hydrophobic nature . These properties are indicative of the potential behavior of "2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid" in various environments and analytical techniques.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals, represents a foundational chemical structure related to 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid. The practical synthesis of this compound involves cross-coupling reactions and highlights the chemical's role in the development of anti-inflammatory and analgesic materials. This synthesis underscores the importance of fluorophenyl compounds in pharmaceutical manufacturing, offering insights into the broader chemical family's utility in creating complex organic molecules (Qiu et al., 2009).
Pharmacological Interest
Morpholine derivatives, including compounds structurally related to 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid, play a crucial role in medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological activities, suggesting the potential for therapeutic applications. The review of morpholine and pyrans derivatives highlights their significance in drug design and the development of new medications with varied biological activities (Asif & Imran, 2019).
Environmental Impact and Degradation
The environmental fate of polyfluoroalkyl chemicals, which include compounds related to 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid, is a significant area of research. Studies on the microbial degradation of these chemicals are crucial for understanding their persistence and impact on ecosystems. Research into the biodegradability of polyfluoroalkyl substances sheds light on the potential environmental risks and informs strategies for mitigating pollution (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-2-morpholin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNBHYRDJXRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)
![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)
![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)
![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)
![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)

